molecular formula C8H15NS B1599471 (S)-(+)-2-Heptyl isothiocyanate CAS No. 737000-94-1

(S)-(+)-2-Heptyl isothiocyanate

Cat. No.: B1599471
CAS No.: 737000-94-1
M. Wt: 157.28 g/mol
InChI Key: UPTLUDLHIIYPNC-QMMMGPOBSA-N
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Description

(S)-(+)-2-Heptyl isothiocyanate is an organic compound belonging to the isothiocyanate family. Isothiocyanates are characterized by the functional group -N=C=S, and they are known for their diverse biological activities. This compound is particularly notable for its chiral nature, meaning it has a specific three-dimensional arrangement that distinguishes it from its enantiomer.

Mechanism of Action

Target of Action

Isothiocyanates, including (S)-(+)-2-Heptyl isothiocyanate, are known to interact with various cellular targets. One of the primary targets of isothiocyanates is the glutathione S-transferase (GST) enzyme . This enzyme plays a crucial role in the detoxification of harmful substances in the body .

Mode of Action

Isothiocyanates interact with their targets through the formation of hydroxyl bonds with sulfhydryl, hydroxy, and amine groups on targeted proteins . This interaction facilitates their traversal across the plasma membrane of cells, allowing entry into the cellular milieu .

Pharmacokinetics

Isothiocyanates are metabolized by the mercapturic acid pathway , which includes conjugation of isothiocyanates with glutathione (GSH) followed by enzymatic degradation and N-acetylation . This process affects the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and impacts its bioavailability .

Result of Action

The action of isothiocyanates results in various molecular and cellular effects. They have been shown to have anticarcinogenic, anti-inflammatory, and antioxidative properties . They can induce apoptosis of cancer cells, inhibit cell cycle, and have antimicrobial activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of isothiocyanates. For instance, the presence of certain cofactors and physiological conditions such as pH can affect the formation of isothiocyanates from glucosinolates . Additionally, the consumption of cruciferous vegetables, which are rich in glucosinolates, the precursors of isothiocyanates, has been associated with decreased risk of certain diseases .

Biochemical Analysis

Biochemical Properties

For instance, they can serve as valuable platforms for versatile transformations in synthetic chemistry .

Cellular Effects

For example, they can inhibit cell proliferation and induce apoptosis in cancer cells . They also have anti-inflammatory properties, as demonstrated by their ability to reduce the expression of pro-inflammatory cytokines .

Molecular Mechanism

The molecular mechanism of action of (S)-(+)-2-Heptyl isothiocyanate is not well-known. Isothiocyanates are known to exert their effects at the molecular level through various mechanisms. For instance, they can modulate multiple cell signaling pathways related to oxidative stress, inflammation, cell proliferation, cell cycle arrest, apoptosis, angiogenesis, invasion, and metastasis .

Temporal Effects in Laboratory Settings

It is known that isothiocyanates can exhibit time- and concentration-dependent inhibition on cell proliferation .

Dosage Effects in Animal Models

For example, dietary phenethyl isothiocyanate reduced tumor size when given simultaneously with a carcinogen, but not when administered after the carcinogen .

Metabolic Pathways

Isothiocyanates are known to interact with the mercapturic acid pathway, which involves the reactive electrophilic carbon from the isothiocyanate functional group and glutathione, catalyzed by glutathione S-transferase .

Transport and Distribution

Isothiocyanates are known to be able to traverse across the plasma membrane of cells, allowing entry into the cellular milieu .

Subcellular Localization

It is known that the subcellular localization of molecules can be very important in determining their biological activity .

Chemical Reactions Analysis

Types of Reactions: (S)-(+)-2-Heptyl isothiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(S)-(+)-2-Heptyl isothiocyanate has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Sulforaphane: Known for its potent anticancer properties.

    Phenyl ethyl isothiocyanate: Studied for its antimicrobial and anticancer activities.

    Allyl isothiocyanate: Notable for its antimicrobial properties.

Uniqueness: (S)-(+)-2-Heptyl isothiocyanate is unique due to its specific chiral configuration, which can result in different biological activities compared to its racemic or enantiomeric counterparts. Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

(2S)-2-isothiocyanatoheptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NS/c1-3-4-5-6-8(2)9-7-10/h8H,3-6H2,1-2H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPTLUDLHIIYPNC-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@H](C)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426868
Record name (S)-(+)-2-Heptyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

737000-94-1
Record name (S)-(+)-2-Heptyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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